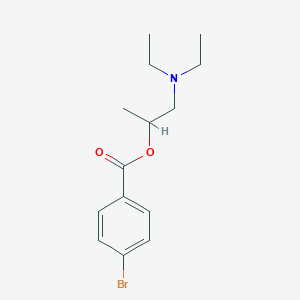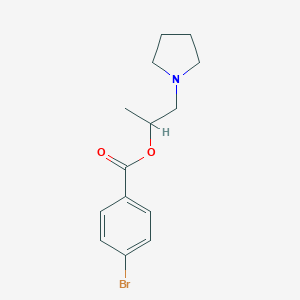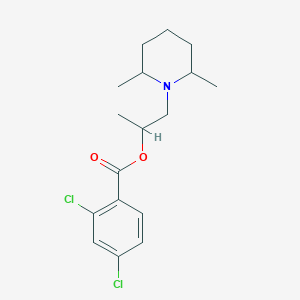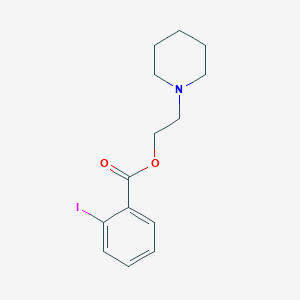
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, also known as Diboc, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is often used as a protecting group in organic synthesis. The compound is known for its ability to protect functional groups during chemical reactions, which makes it an essential tool in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the formation of a stable covalent bond between the protecting group and the functional group that is being protected. The protecting group shields the functional group from any unwanted reactions during the chemical reaction. The protecting group can be removed after the chemical reaction is complete, leaving the functional group intact.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic compound and is considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate as a protecting group in organic synthesis has several advantages. It allows for the protection of functional groups that are sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases. The compound is also easy to handle and can be removed easily after the reaction is complete.
One of the limitations of using this compound is that it may interfere with certain chemical reactions. The protecting group may also be difficult to remove in some cases, which can lead to lower yields and longer reaction times.
Direcciones Futuras
There are several future directions for the use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate in scientific research. One area of interest is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of the compound in the synthesis of new drugs and other bioactive molecules. Additionally, the compound may have potential applications in the field of materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with piperidine and isobutylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically obtained as a white crystalline solid, which is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate is widely used in scientific research as a protecting group in organic synthesis. It is used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions. The compound is also used in the synthesis of peptides and other complex organic molecules.
Propiedades
Fórmula molecular |
C23H37NO2 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H37NO2/c1-17(16-24-11-9-8-10-12-24)26-21(25)18-13-19(22(2,3)4)15-20(14-18)23(5,6)7/h13-15,17H,8-12,16H2,1-7H3 |
Clave InChI |
BFOXFBPASZZZAD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)




![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
